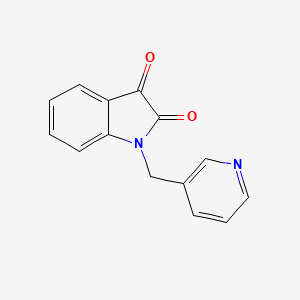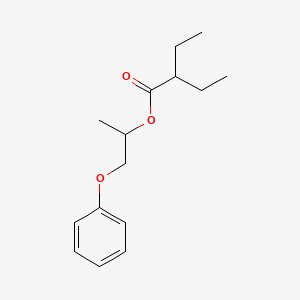
1-Phenoxypropan-2-yl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxypropan-2-yl 2-ethylbutanoate: is an organic compound with the molecular formula C15H22O3 . It is an ester formed from the reaction between 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxypropan-2-yl 2-ethylbutanoate can be synthesized through the esterification reaction between 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxypropan-2-yl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-phenoxypropan-2-ol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of a strong acid or base catalyst.
Major Products Formed:
Hydrolysis: 1-Phenoxypropan-2-ol and 2-ethylbutanoic acid.
Reduction: 1-Phenoxypropan-2-ol and 2-ethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1-Phenoxypropan-2-yl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanism of action and substrate specificity.
Medicine: Research into the pharmacokinetics and metabolism of ester-based drugs often involves compounds like this compound as model substrates.
Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of 1-phenoxypropan-2-yl 2-ethylbutanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, followed by the formation of a tetrahedral intermediate and subsequent breakdown to the final products .
Comparison with Similar Compounds
1-Phenoxypropan-2-ol: An alcohol with similar structural features but lacks the ester functionality.
2-Ethylbutanoic Acid: A carboxylic acid that forms the ester with 1-phenoxypropan-2-ol.
Ethyl Acetate: A simple ester with similar reactivity but different structural properties.
Uniqueness: 1-Phenoxypropan-2-yl 2-ethylbutanoate is unique due to its combination of a phenoxy group and an ester functionality, which imparts specific chemical and physical properties. Its pleasant odor and reactivity make it valuable in the fragrance and flavor industries, as well as in scientific research involving esterases and ester-based reactions .
Properties
CAS No. |
5436-73-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-phenoxypropan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C15H22O3/c1-4-13(5-2)15(16)18-12(3)11-17-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3 |
InChI Key |
IIYMLQQDPSKCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC(C)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
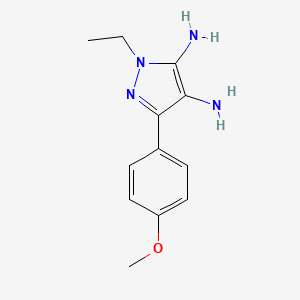
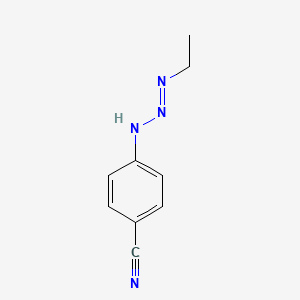
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
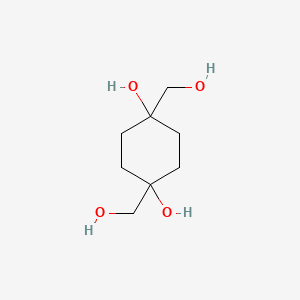
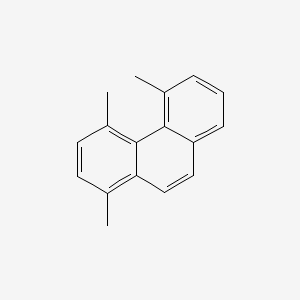
![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
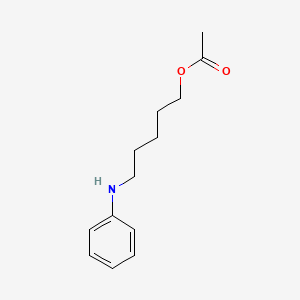
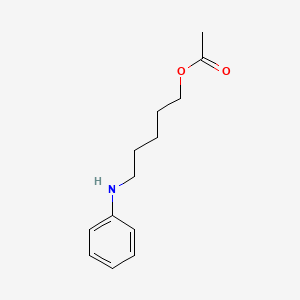
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
